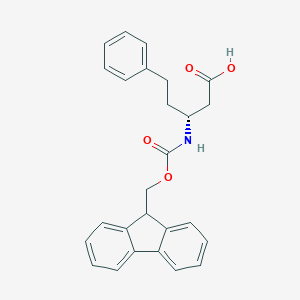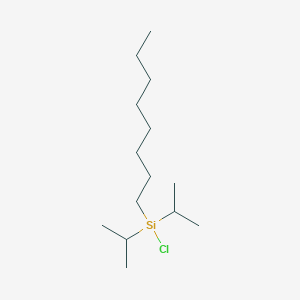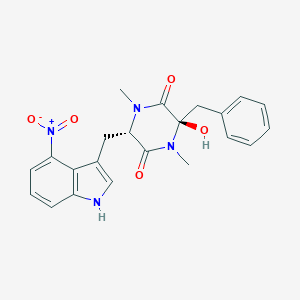
Thaxtomin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thaxtomin B is a phytotoxin produced by the bacterium Streptomyces scabies. It is known for its ability to cause common scab disease in potatoes, which results in unsightly lesions on the tubers. However, recent research has shown that Thaxtomin B has potential applications in the field of scientific research.
Applications De Recherche Scientifique
Biosynthesis and Enzymatic Activity : Thaxtomin B is a product of non-ribosomal peptide synthetase modules, TxtA and TxtB, which are involved in its biosynthetic pathway. This pathway includes the unique substrate 4-nitrotryptophan, which plays a crucial role in thaxtomin biosynthesis (Johnson et al., 2009).
Impact on Plant Cell Wall and Growth : Research demonstrates that thaxtomin B affects the density of cellulose synthase complexes, alters the expression of cell wall genes, and influences the composition of cell walls in plants. This results in changes to cellulose, pectin, and hemicellulose levels, leading to ectopic lignification and impacting plant growth (Bischoff et al., 2009).
Herbicidal Properties : Thaxtomin B displays potent herbicidal activity, making it an active ingredient in bioherbicides. Its effects are comparable to known cellulose biosynthetic inhibitors and it's particularly effective against certain weeds. However, it lacks the systemic toxicity necessary for broad-spectrum weed control (King et al., 2001).
Induction of Programmed Cell Death : Thaxtomin B can trigger programmed cell death in Arabidopsis thaliana, a process that is genetically controlled and involves DNA fragmentation. It resembles apoptosis and is different from the typical hypersensitive response observed in plant-pathogen interactions (Duval et al., 2005).
Synthesis and Analogues : Efforts have been made to synthesize thaxtomin B and its analogues, with studies exploring the structure-activity relationship and herbicidal activities. These efforts aim to develop effective compounds with herbicidal properties, which can be used in agriculture (Zhang et al., 2015).
Biotechnological Production and Applications : High-yield production of thaxtomins, including thaxtomin B, has been achieved in nonpathogenic Streptomyces strains. This advancement is significant for agricultural applications, particularly for the development of bioherbicides (Jiang et al., 2018).
Propriétés
Numéro CAS |
122380-19-2 |
|---|---|
Nom du produit |
Thaxtomin B |
Formule moléculaire |
C22H22N4O5 |
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
(3R,6S)-3-benzyl-3-hydroxy-1,4-dimethyl-6-[(4-nitro-1H-indol-3-yl)methyl]piperazine-2,5-dione |
InChI |
InChI=1S/C22H22N4O5/c1-24-18(11-15-13-23-16-9-6-10-17(19(15)16)26(30)31)20(27)25(2)22(29,21(24)28)12-14-7-4-3-5-8-14/h3-10,13,18,23,29H,11-12H2,1-2H3/t18-,22+/m0/s1 |
Clé InChI |
PCCPGPMTZJOQFC-PGRDOPGGSA-N |
SMILES isomérique |
CN1[C@H](C(=O)N([C@](C1=O)(CC2=CC=CC=C2)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] |
SMILES |
CN1C(C(=O)N(C(C1=O)(CC2=CC=CC=C2)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] |
SMILES canonique |
CN1C(C(=O)N(C(C1=O)(CC2=CC=CC=C2)O)C)CC3=CNC4=C3C(=CC=C4)[N+](=O)[O-] |
Synonymes |
thaxtomin B thaxtomine B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10S,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B51480.png)
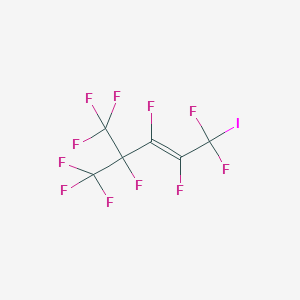
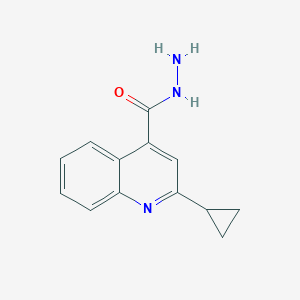
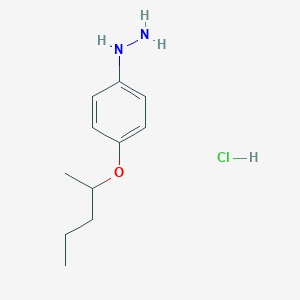
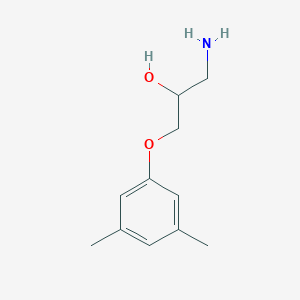
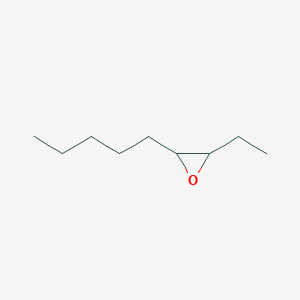
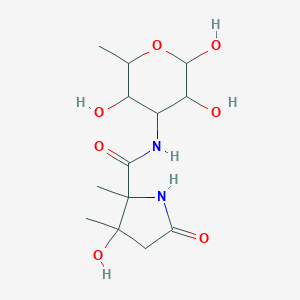
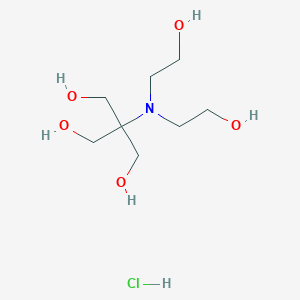
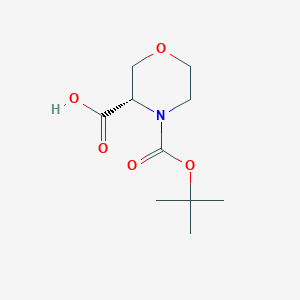
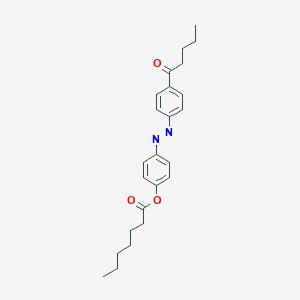
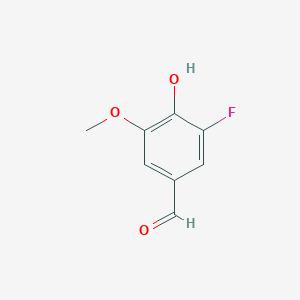
![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)](/img/structure/B51504.png)
